4-Amino-2-ethylaminopyridine
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Description
4-Amino-2-ethylaminopyridine, also known as N2-ethyl-2,4-pyridinediamine, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Amino-2-ethylaminopyridine is1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10)
. The canonical SMILES structure is CCNC1=NC=CC(=C1)N
. Physical And Chemical Properties Analysis
4-Amino-2-ethylaminopyridine has a molecular weight of 137.18 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Scientific Research Applications
Restoration of Conduction in Demyelinated Axons
4-Aminopyridine has been shown to restore conduction in focally demyelinated axons, a mechanism that underlies its application in treating neurological deficits associated with MS and SCI. A sustained-release formulation of this compound, fampridine-SR, has undergone clinical trials demonstrating its ability to ameliorate central conduction deficits due to demyelination, showing diverse neurological gains across both motor and sensory domains (Hayes, 2006).
Treatment of Neurodegenerative Diseases
The pharmacological data and therapeutic indications for the use of 4-aminopyridine have expanded to include the treatment of walking disabilities in MS patients. This compound has been approved in the USA for this purpose, following extensive study of its efficacy in overcoming disturbances in nerve impulse conduction associated with central nervous system demyelination (Kostadinova & Danchev, 2019).
Pharmacokinetics and Mechanisms of Action
The pharmacokinetics and mechanisms of action of 4-AP, including its effects on potassium channel blockade, have been detailed, providing a foundational understanding of how such compounds may contribute to neurological improvements in demyelinating conditions (Hayes, 2006; Kostadinova & Danchev, 2019).
properties
IUPAC Name |
2-N-ethylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBBUGFOJVAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718195 |
Source
|
Record name | N~2~-Ethylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-ethylaminopyridine | |
CAS RN |
891855-87-1 |
Source
|
Record name | N~2~-Ethylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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